Bis(3-aminopropyl)amine

描述

Bis(3-aminopropyl)amine is a polyazaalkane. It has a role as an algal metabolite and a plant metabolite. It is a conjugate base of a bis(3-azaniumylpropyl)azanium.

This compound is a natural product found in Cyanidium caldarium, Bacillus subtilis, and other organisms with data available.

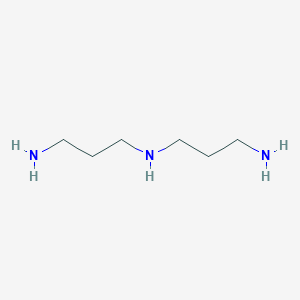

Structure

3D Structure

属性

IUPAC Name |

N'-(3-aminopropyl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17N3/c7-3-1-5-9-6-2-4-8/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBHHUPVCYLGQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17N3 | |

| Record name | 3,3'-IMINODIPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025440 | |

| Record name | Norspermidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,3'-iminodipropylamine appears as a colorless liquid. Less dense than water. Flash point of 170 °F. Very irritating to skin and eyes, and may be toxic by ingestion. Used to make soaps, dyes, and pharmaceuticals., Liquid, Colorless liquid; [CAMEO] Colorless to golden liquid; [NTP] | |

| Record name | 3,3'-IMINODIPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Propanediamine, N1-(3-aminopropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Norspermidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1413 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Norspermidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

465.1 °F at 760 mmHg (NTP, 1992) | |

| Record name | 3,3'-IMINODIPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

175 °F (NTP, 1992) | |

| Record name | 3,3'-IMINODIPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (>=10 mg/ml) (NTP, 1992) | |

| Record name | 3,3'-IMINODIPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.9307 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | 3,3'-IMINODIPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

4.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | 3,3'-IMINODIPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.04 [mmHg] | |

| Record name | Norspermidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1413 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

56-18-8 | |

| Record name | 3,3'-IMINODIPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(3-aminopropyl)amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norspermidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(3-aminopropyl)amine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediamine, N1-(3-aminopropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Norspermidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-iminodi(propylamine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPROPYLENETRIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN1144MGND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Norspermidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

5.9 °F (NTP, 1992), -14 °C | |

| Record name | 3,3'-IMINODIPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Norspermidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to Bis(3-aminopropyl)amine: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(3-aminopropyl)amine, also known as Norspermidine, is a symmetrical polyamine with significant applications in materials science and microbiology. This technical guide provides a comprehensive overview of its chemical and physical properties, its role in modulating bacterial biofilm formation through the NspS/MbaA signaling pathway, and its use in the synthesis of functionalized nanoparticles and hydrogels. Detailed experimental protocols are provided for key applications, and relevant signaling and experimental workflows are visualized. This document serves as a critical resource for researchers and professionals in drug development, materials science, and microbiology.

Core Properties of this compound

This compound is a versatile chemical compound with the CAS number 56-18-8.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 56-18-8 | [1][2] |

| Molecular Weight | 131.22 g/mol | [1][3] |

| Molecular Formula | C6H17N3 | [1] |

| Synonyms | Norspermidine, 3,3'-Diaminodipropylamine, Dipropylenetriamine | [1][4] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Density | 0.938 g/mL at 25 °C | [4] |

| Boiling Point | 151 °C at 67 hPa | [4] |

| Melting Point | -14 °C | [4] |

| Solubility | Miscible with water, soluble in diethyl ether and ethanol | [4] |

Role in the NspS/MbaA Signaling Pathway in Vibrio cholerae

This compound, in its biological context as norspermidine, is a key signaling molecule in Vibrio cholerae, the bacterium responsible for cholera. It plays a crucial role in the regulation of biofilm formation, a critical aspect of the bacterium's lifecycle and virulence. The primary signaling cascade involved is the NspS/MbaA pathway.[5]

Extracellular norspermidine is sensed by the periplasmic protein NspS.[5] The binding of norspermidine to NspS is thought to modulate the activity of the inner membrane protein MbaA, which possesses both diguanylate cyclase (DGC) and phosphodiesterase (PDE) domains.[5][6] This interaction leads to an increase in the intracellular concentration of cyclic di-guanylate monophosphate (c-di-GMP).[5] Elevated c-di-GMP levels, in turn, activate the transcription of genes responsible for the production of the Vibrio polysaccharide (VPS), a major component of the biofilm matrix, ultimately enhancing biofilm formation.[5]

Applications in Materials Science

Functionalization of Nanoparticles

This compound is utilized for the surface functionalization of nanoparticles, such as silica nanoparticles, to introduce primary amine groups. These amine-terminated nanoparticles can then be further conjugated with various molecules like drugs, targeting ligands, or imaging agents for biomedical applications.

Synthesis of Hydrogels

The primary amine groups of this compound make it an effective crosslinking agent in the synthesis of hydrogels. For instance, it can be used to crosslink polymers like chitosan to form biocompatible and biodegradable hydrogels with potential applications in drug delivery and tissue engineering.[7]

Experimental Protocols

Protocol for Functionalization of Silica Nanoparticles with this compound

Objective: To introduce primary amine groups onto the surface of silica nanoparticles.

Materials:

-

Silica nanoparticles (SNPs)

-

This compound

-

Anhydrous ethanol

-

Toluene

-

Glacial acetic acid

-

Deionized water

-

Centrifuge

-

Sonicator

Procedure:

-

Preparation of Silica Nanoparticles: Synthesize silica nanoparticles using a method such as the Stöber process.

-

Washing: Wash the synthesized silica nanoparticles with ethanol and deionized water to remove any unreacted reagents. This can be achieved by repeated cycles of centrifugation and redispersion.

-

Dispersion: Disperse the washed silica nanoparticles in anhydrous ethanol to a concentration of approximately 10 mg/mL. Sonicate the suspension for 15 minutes to ensure homogeneity.

-

Functionalization: In a separate flask, prepare a solution of this compound in anhydrous ethanol. The concentration will depend on the desired degree of functionalization. Add the this compound solution to the nanoparticle suspension under vigorous stirring.

-

Reaction: Allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring.

-

Purification: After the reaction, centrifuge the suspension to pellet the functionalized nanoparticles.

-

Final Washing: Wash the pellets with ethanol and then with deionized water to remove any unreacted this compound.

-

Drying: Dry the amine-functionalized silica nanoparticles under vacuum or by lyophilization.

Protocol for Synthesis of Chitosan-Bis(3-aminopropyl)amine Hydrogel

Objective: To synthesize a crosslinked chitosan hydrogel using this compound.

Materials:

-

Chitosan (low molecular weight)

-

This compound

-

Acetic acid solution (1% v/v)

-

Deionized water

-

Magnetic stirrer

Procedure:

-

Chitosan Solution Preparation: Dissolve chitosan powder in a 1% acetic acid solution to a final concentration of 2% (w/v). Stir the solution overnight at room temperature to ensure complete dissolution.

-

Crosslinker Solution Preparation: Prepare a stock solution of this compound in deionized water. The concentration will determine the crosslinking density of the hydrogel.

-

Crosslinking: While vigorously stirring the chitosan solution, add the this compound solution dropwise. The volume of the crosslinker solution added will depend on the desired final properties of the hydrogel.

-

Gelation: Continue stirring until the solution becomes a viscous gel. The gelation time will vary depending on the concentrations of chitosan and the crosslinker.

-

Neutralization and Washing: Immerse the formed hydrogel in a solution of 1M sodium hydroxide to neutralize the acetic acid and then wash thoroughly with deionized water until the pH is neutral.

-

Lyophilization (Optional): For a porous scaffold structure, the hydrogel can be frozen and then lyophilized.

Protocol for Assessing the Effect of Norspermidine on V. cholerae Biofilm Formation

Objective: To quantify the impact of this compound (Norspermidine) on the biofilm-forming capacity of Vibrio cholerae.

Materials:

-

Vibrio cholerae strain (e.g., O139 MO10)

-

Luria-Bertani (LB) broth

-

This compound (Norspermidine)

-

96-well polystyrene microtiter plates

-

Crystal Violet solution (0.1%)

-

Ethanol (95%)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Bacterial Culture Preparation: Grow an overnight culture of V. cholerae in LB broth at 37°C with shaking.

-

Inoculation: Dilute the overnight culture 1:100 in fresh LB broth. Prepare serial dilutions of this compound in LB broth in the wells of a 96-well plate. Add the diluted bacterial culture to each well. Include control wells with bacteria but no this compound.

-

Incubation: Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.

-

Planktonic Cell Removal: Carefully remove the planktonic culture from each well. Wash the wells gently with PBS to remove any remaining non-adherent bacteria.

-

Staining: Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

-

Washing: Remove the Crystal Violet solution and wash the wells thoroughly with deionized water to remove excess stain.

-

Solubilization: Add 200 µL of 95% ethanol to each well to solubilize the bound Crystal Violet.

-

Quantification: Measure the absorbance of the solubilized Crystal Violet at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Role in Drug Development

The polyamine structure of this compound makes it an attractive scaffold in medicinal chemistry. Derivatives of similar polyamines have been investigated for various therapeutic applications. For instance, N,N'-bis(3-aminopropyl)dodecylamine has demonstrated antimicrobial properties. Furthermore, derivatives of 1,4-bis(3-aminopropyl)piperazine have been explored for the treatment of neurodegenerative diseases.[8] The primary amine groups of this compound provide reactive sites for the synthesis of a diverse library of compounds with potential biological activities, including antimicrobial and anticancer properties.[4] Its role as a building block for more complex molecules highlights its potential in the discovery of new therapeutic agents.[9]

Conclusion

This compound is a compound with a well-defined set of chemical and physical properties that lend themselves to a variety of applications. Its significance as the signaling molecule norspermidine in regulating bacterial biofilm formation offers a potential target for the development of novel antibacterial strategies. In materials science, its utility as a surface functionalizing agent and a hydrogel crosslinker is well-established. The detailed protocols provided in this guide are intended to facilitate further research and development in these exciting areas. As a versatile chemical building block, this compound holds considerable promise for future innovations in both medicine and materials science.

References

- 1. scbt.com [scbt.com]

- 2. This compound | CAS 56-18-8 [matrix-fine-chemicals.com]

- 3. This compound | C6H17N3 | CID 5942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bis(3-aminopropyl)amin – Wikipedia [de.wikipedia.org]

- 5. Relative contributions of norspermidine synthesis and signaling pathways to the regulation of Vibrio cholerae biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative input–output dynamics of a c-di-GMP signal transduction cascade in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scientificlabs.ie [scientificlabs.ie]

- 8. Novel 1,4-bis(3-aminopropyl)piperazine derivative and its use - Eureka | Patsnap [eureka.patsnap.com]

- 9. nbinno.com [nbinno.com]

An In-Depth Technical Guide to Bis(3-aminopropyl)amine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3-aminopropyl)amine, also known as Norspermidine or Dipropylenetriamine, is a polyamine characterized by a central secondary amine flanked by two primary amine groups, each connected by a propyl chain.[1] This symmetrical structure imparts unique chemical properties, making it a valuable intermediate and building block in a wide array of chemical syntheses.[1] Its applications span from the creation of soaps, dyes, and pharmaceuticals to its use as a cross-linking agent in epoxy resins and in the synthesis of polyurethanes.[1][2] This guide provides a comprehensive overview of the chemical structure, formula, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and Formula

This compound is a triamine with a linear formula of (NH₂CH₂CH₂CH₂)₂NH.[2] The molecule consists of a central secondary amine with two identical 3-aminopropyl groups attached to it.

-

Chemical Formula: C₆H₁₇N₃[1]

-

IUPAC Name: N'-(3-aminopropyl)propane-1,3-diamine[1]

-

CAS Number: 56-18-8[1]

-

Canonical SMILES: C(CN)CNCCCN[1]

-

InChI Key: OTBHHUPVCYLGQO-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is a colorless liquid under standard conditions, though it may appear yellow.[3] It is less dense than water and possesses a characteristic amine-like odor.[3] A summary of its key quantitative properties is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Weight | 131.22 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [3] |

| Density | 0.938 g/mL at 25 °C | [2] |

| Melting Point | -14 °C | [2] |

| Boiling Point | 151 °C at 50 mmHg | [2] |

| Flash Point | 170 °F | [1] |

| Refractive Index | n20/D 1.481 | [2] |

Table 2: Toxicological Data

| Test | Species | Value |

| Oral LD50 | Rat | 738 mg/kg |

| Dermal LD50 | Rabbit | 110 µL/kg |

| Inhalation LC50 (4h) | Rat | 30 mg/m³ |

Experimental Protocols: Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process starting from ammonia and acrylonitrile.[3] The first step is the formation of N-(2-cyanoethyl)-3-aminopropionitrile, which is then catalytically hydrogenated to yield the final product.[3]

Step 1: Synthesis of N-(2-cyanoethyl)-3-aminopropionitrile

This step involves the reaction of liquid ammonia with acrylonitrile in a fixed-bed reactor.

-

Materials:

-

Liquid ammonia

-

Acrylonitrile

-

Molecular sieve catalyst (e.g., 3A or 5A spherical molecular sieves)

-

-

Procedure:

-

Pack a fixed-bed reactor with the molecular sieve catalyst.

-

Introduce liquid ammonia and acrylonitrile at a molar ratio of 0.8-5:1 into the reactor.

-

Maintain the reaction pressure between 1-7 MPa and the temperature between 10-100°C.

-

The total volume space velocity should be kept between 0.2-1.0 h⁻¹.

-

Under these conditions, the conversion of acrylonitrile to N-(2-cyanoethyl)-3-aminopropionitrile is expected to be over 95%.[3]

-

Step 2: Catalytic Hydrogenation to this compound

The reaction solution from Step 1, containing N-(2-cyanoethyl)-3-aminopropionitrile, is directly used in this step without further purification.[3]

-

Materials:

-

Reaction solution from Step 1

-

Raney nickel catalyst

-

An alkali (e.g., sodium hydroxide or potassium hydroxide)

-

A solvent (e.g., ethanol)

-

Hydrogen gas

-

-

Procedure:

-

In a high-pressure reactor, combine the reaction solution from Step 1, Raney nickel catalyst, the alkali, and the solvent. For example, for approximately 5-10g of the reaction solution, use about 0.7-2.3g of Raney nickel, 0.1-0.3g of alkali, and 10-15mL of ethanol.[3]

-

Pressurize the reactor with hydrogen to a partial pressure of 1.0-5.0 MPa.

-

Heat the mixture to a temperature between 50-100°C.

-

Maintain the reaction for 2-15 hours.

-

After the reaction is complete, cool the reactor to room temperature and vent the hydrogen gas.

-

The final product, this compound, can be isolated from the reaction mixture by centrifugation to remove the catalyst, followed by distillation of the supernatant. The total yield for the two-step process can reach over 80%.[3]

-

Mandatory Visualization

The following diagram illustrates the two-step synthesis workflow for this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a versatile chemical compound with a well-defined structure and a range of useful physicochemical properties. Its synthesis, achievable through a two-step process from readily available starting materials, makes it an accessible intermediate for various applications in research and industry. The detailed understanding of its properties and synthesis protocols provided in this guide serves as a valuable resource for professionals in chemistry and drug development.

References

Thermodynamic Properties of Bis(3-aminopropyl)amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3-aminopropyl)amine, also known as dipropylenetriamine or norspermidine, is a simple polyamine with a wide range of applications in chemical synthesis.[1][2] Its utility extends to the formation of hydrogels for biomedical applications and as a linker in the synthesis of more complex molecules. A thorough understanding of its thermodynamic properties is crucial for its effective use in research and development, particularly in process design, safety assessments, and predicting its behavior in various chemical environments. This technical guide provides a summary of the available thermodynamic data for this compound, details on experimental protocols for property determination, and a generalized workflow for such measurements.

Core Thermodynamic Properties

A compilation of the fundamental physicochemical and thermodynamic properties of this compound is presented below.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C6H17N3 | [3] |

| Molecular Weight | 131.22 g/mol | [4] |

| Melting Point | -14 °C | [3] |

| Boiling Point | 151 °C at 50 mmHg | [1] |

| Density | 0.938 g/mL at 25 °C | [1] |

| Vapor Pressure | 1.498 mmHg at 25 °C | [3] |

| Refractive Index | n20/D 1.481 | [1] |

Thermodynamic Data

| Thermodynamic Property | Value | Reference |

| Enthalpy of Vaporization (ΔH_vap) | Data not available | |

| Heat Capacity (Cp) | Data not available | |

| Standard Enthalpy of Formation (ΔH_f°) | Data not available | |

| Gibbs Free Energy of Formation (ΔG_f°) | Data not available |

Experimental Protocols for Thermodynamic Property Determination

Accurate determination of thermodynamic properties requires precise experimental techniques. The following sections describe generalized protocols for measuring key thermodynamic parameters of a liquid amine like this compound.

Determination of Enthalpy of Vaporization (ΔH_vap)

The enthalpy of vaporization can be determined calorimetrically. This method directly measures the heat required to vaporize a known amount of the substance.

Principle: A known mass of the liquid is vaporized at a constant temperature, and the energy input required for this phase change is measured.

Apparatus:

-

A vaporization calorimeter (e.g., a Calvet-type calorimeter)

-

Precision balance

-

Temperature controller

-

Inert gas supply (e.g., nitrogen) for carrier gas methods

Procedure:

-

A precisely weighed sample of this compound is introduced into the calorimeter.

-

The calorimeter is brought to the desired constant temperature.

-

The sample is vaporized, for instance, by passing a controlled flow of an inert carrier gas over it.

-

The heat absorbed during the vaporization process is measured by the calorimeter's sensors.

-

The enthalpy of vaporization is calculated by dividing the total heat absorbed by the number of moles of the vaporized sample.

Determination of Liquid Heat Capacity (Cp)

The heat capacity of a liquid can be determined using various calorimetric techniques, such as adiabatic calorimetry or differential scanning calorimetry (DSC).

Principle: A known quantity of heat is supplied to a known mass of the substance, and the resulting temperature change is measured.

Apparatus:

-

A differential scanning calorimeter (DSC) or an adiabatic calorimeter

-

Precision balance

-

Sample pans (for DSC)

Procedure using DSC (a common method):

-

A baseline is established by running the DSC with empty sample and reference pans.

-

A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan and heated at a controlled rate to obtain a calibration curve.

-

A precisely weighed sample of this compound is placed in a hermetically sealed sample pan.

-

The sample is subjected to the same heating program as the standard.

-

The heat flow to the sample is measured as a function of temperature.

-

The heat capacity of the sample is calculated by comparing the heat flow to the sample with that of the standard and the baseline.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic properties of a liquid amine.

Caption: A generalized experimental workflow for determining thermodynamic properties.

Applications in Drug Development

While this compound is not typically a final drug product, its properties are relevant to drug development in several ways:

-

Synthetic Building Block: It serves as a versatile starting material or intermediate in the synthesis of more complex pharmaceutical compounds. Understanding its thermodynamic properties is essential for optimizing reaction conditions and ensuring process safety.

-

Hydrogel Formation: It can be used to synthesize chitosan-based hydrogels which have potential biomedical applications, such as in drug delivery systems.[5] The thermodynamic characteristics of the amine can influence the formation and properties of these hydrogels.

-

Nanoparticle Functionalization: The amine groups of this compound can be used to functionalize nanoparticles, providing a surface for further modification and attachment of drug molecules.

Thermal Decomposition

While specific studies on the thermal decomposition of this compound are not widely reported, it is known that amines, in general, can decompose at high temperatures to release toxic fumes, including nitrogen oxides (NOx).[2] Therefore, it is crucial to handle this compound with appropriate safety precautions, especially at elevated temperatures.

Conclusion

This technical guide has summarized the currently available thermodynamic properties of this compound and outlined the standard experimental procedures for determining key missing data points, namely the enthalpy of vaporization and heat capacity. The provided workflow diagram offers a clear overview of the experimental process. For researchers and professionals in drug development and other scientific fields, a comprehensive understanding of these properties is fundamental for the safe and effective application of this versatile chemical compound. Further experimental investigation is warranted to establish a complete thermodynamic profile for this compound.

References

An In-Depth Technical Guide to the pKa and Dissociation Constants of Bis(3-aminopropyl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3-aminopropyl)amine, also known as N-(3-aminopropyl)-1,3-propanediamine or norspermidine, is a linear polyamine with two primary amine groups and one secondary amine group. Its ability to be protonated at these sites underpins its role in various chemical and biological processes. Understanding the acid-dissociation constants (pKa values) of this compound is crucial for predicting its charge state, and therefore its interactions with biological macromolecules and its behavior in physiological and formulation environments. This guide provides a comprehensive overview of the pKa and dissociation constants of this compound, details the experimental methods for their determination, and explores a key signaling pathway in which this molecule participates.

Data Presentation: pKa and Dissociation Constants

The protonation of this compound occurs in three steps, corresponding to its three amine functionalities. The macroscopic pKa values represent the overall equilibrium for each protonation step.

| Parameter | Value | Temperature (°C) | Notes |

| pKa1 | 8.02 | 30 | Corresponds to the third protonation (least basic site). |

| pKa2 | 9.70 | 30 | Corresponds to the second protonation. |

| pKa3 | 10.70 | 30 | Corresponds to the first protonation (most basic site). |

Table 1: Macroscopic pKa values for this compound.

Assignment of pKa Values

The assignment of these macroscopic pKa values to the specific amine groups (two primary and one secondary) is based on established principles of amine basicity. In linear polyamines, the secondary amine is generally the most basic due to the electron-donating effect of the two adjacent alkyl groups, which increases the electron density on the nitrogen atom. The primary amines are less basic. Following the first protonation, subsequent protonations are less favorable due to electrostatic repulsion from the existing positive charge.

Based on these principles, the following assignment is proposed:

| Dissociation Constant | Value (at 30°C) | Assigned Amine Group | Equilibrium |

| pKa3 | 10.70 | Secondary Amine | L + H⁺ ⇌ LH⁺ |

| pKa2 | 9.70 | Primary Amine | LH⁺ + H⁺ ⇌ LH₂²⁺ |

| pKa1 | 8.02 | Primary Amine | LH₂²⁺ + H⁺ ⇌ LH₃³⁺ |

Table 2: Assignment of pKa values to the amine groups of this compound.

Protonation Equilibria of this compound

The stepwise protonation of this compound can be visualized as a series of equilibria. The following diagram illustrates this process, indicating the charge state of the molecule at different pH ranges relative to its pKa values.

Experimental Protocols

The determination of pKa values is typically achieved through potentiometric titration or nuclear magnetic resonance (NMR) spectroscopy.

Potentiometric Titration

Potentiometric titration is a highly accurate and common method for pKa determination.

Principle: A solution of the amine is titrated with a strong acid (e.g., HCl), and the pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound (e.g., 0.01 M) in deionized, CO₂-free water.

-

Prepare a standardized solution of a strong acid, typically 0.1 M HCl.

-

To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.1 M KCl can be added to the amine solution.

-

-

Calibration of the pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa range.

-

Titration Procedure:

-

Place a known volume of the this compound solution in a thermostatted vessel to maintain a constant temperature (e.g., 30°C).

-

Immerse the calibrated pH electrode and a stirrer into the solution.

-

Add the standardized HCl solution in small, precise increments using a burette.

-

After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Continue the titration until the pH has dropped significantly, passing through all the equivalence points.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of HCl added to obtain the titration curve.

-

The pKa values are determined from the pH at the points where 50%, 150%, and 250% of the molar equivalent of the first protonation have been added.

-

Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence points. The pKa is the pH at the midpoint between the equivalence points.

-

NMR Spectroscopy

NMR spectroscopy can also be used to determine pKa values by monitoring the chemical shifts of specific nuclei (¹H or ¹³C) as a function of pH.

Principle: The chemical shift of a nucleus is sensitive to the electronic environment, which changes upon protonation. By titrating the sample and recording NMR spectra at various pH values, a plot of chemical shift versus pH can be generated. The inflection point of this sigmoidal curve corresponds to the pKa.

Detailed Methodology:

-

Sample Preparation: Prepare a series of samples of this compound in a suitable solvent (e.g., D₂O to avoid the large water signal in ¹H NMR) at different, precisely measured pH (or pD) values. The pH can be adjusted using small additions of DCl or NaOD.

-

NMR Data Acquisition:

-

Acquire ¹H or ¹³C NMR spectra for each sample under constant temperature conditions.

-

Identify the signals corresponding to the different carbon or hydrogen atoms in the this compound molecule. The chemical shifts of atoms close to the amine groups will be most affected by protonation.

-

-

Data Analysis:

-

Plot the chemical shift (δ) of a specific nucleus as a function of pH.

-

Fit the data to the Henderson-Hasselbalch equation (or a modified version for multiprotic systems) to obtain a sigmoidal curve.

-

The pKa is the pH value at the inflection point of the curve. This method can sometimes allow for the assignment of pKa values to specific amine groups if the chemical shift changes of adjacent nuclei can be unambiguously assigned.

-

Biological Significance: The NspS-MbaA Signaling Pathway

Norspermidine (this compound) plays a crucial role as a signaling molecule in the bacterium Vibrio cholerae, the causative agent of cholera. It is involved in the regulation of biofilm formation, a key process in the environmental survival and infectivity of this pathogen.

The signaling pathway involves two key proteins: NspS, a periplasmic binding protein, and MbaA, a transmembrane protein with enzymatic activity.

Workflow of the NspS-MbaA Signaling Pathway:

-

Sensing: In the periplasm, norspermidine binds to the NspS protein.

-

Signal Transduction: The NspS-norspermidine complex then interacts with the periplasmic domain of the inner membrane protein MbaA.

-

Modulation of Enzymatic Activity: This interaction inhibits the phosphodiesterase activity of MbaA's cytoplasmic domain.

-

Second Messenger Accumulation: The inhibition of phosphodiesterase activity leads to an increase in the intracellular concentration of the second messenger cyclic dimeric guanosine monophosphate (c-di-GMP).

-

Phenotypic Response: Elevated levels of c-di-GMP promote the expression of genes required for the synthesis of the exopolysaccharide matrix, leading to enhanced biofilm formation.

In the absence of norspermidine, MbaA is active as a phosphodiesterase, keeping c-di-GMP levels low and thus inhibiting biofilm formation. This signaling cascade allows V. cholerae to sense the presence of norspermidine in its environment as a cue to transition to a sessile, biofilm-associated lifestyle.

Conclusion

The pKa values of this compound are fundamental to understanding its chemical and biological behavior. With three ionizable amine groups, its charge state is highly dependent on the pH of its environment. The experimental determination of its pKa values, typically through potentiometric titration, provides the quantitative data necessary for predictive modeling in drug development and biochemical research. Furthermore, the role of this compound as a signaling molecule in bacteria highlights the importance of understanding the physicochemical properties of such molecules in biological systems.

Synthesis of Bis(3-aminopropyl)amine from 1,3-Propylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(3-aminopropyl)amine, also known as dipropylenetriamine (DPTA), is a versatile chemical intermediate with significant applications in the formulation of epoxy resin hardeners, corrosion inhibitors, and as a building block in the synthesis of various organic molecules.[1][2] This technical guide provides an in-depth overview of the synthesis of this compound from 1,3-propylenediamine. It covers the core chemical principles, catalytic systems, and detailed experimental methodologies. The information is curated to be a valuable resource for researchers and professionals in chemical synthesis and drug development.

Introduction

The synthesis of this compound from 1,3-propylenediamine represents a direct and atom-economical approach to this important triamine. The reaction involves the catalytic dimerization of 1,3-propylenediamine with the concomitant elimination of ammonia. Industrially, this transformation is often carried out in a continuous process, which offers advantages in terms of yield and process control.[1][2][3] Understanding the reaction mechanism, the role of catalysts, and the key process parameters is crucial for the successful laboratory-scale synthesis and scale-up of this process.

Reaction Mechanism and Catalysis

The synthesis of this compound from 1,3-propylenediamine proceeds via a bimolecular condensation reaction. The overall reaction can be represented as:

2 H₂N(CH₂)₃NH₂ → H₂N(CH₂)₃NH(CH₂)₃NH₂ + NH₃

This reaction is typically facilitated by a heterogeneous catalyst at elevated temperatures. The mechanism involves the activation of a C-N bond in one molecule of 1,3-propylenediamine and the nucleophilic attack by the amino group of a second molecule.

Catalytic Systems:

A variety of heterogeneous catalysts have been explored for N-alkylation reactions, which are analogous to this dimerization process. While specific catalysts for the direct dimerization of 1,3-propylenediamine are often proprietary and detailed in patent literature, general classes of effective catalysts include:

-

Noble Metal Catalysts: Palladium, often supported on materials like zirconia, has been cited for the synthesis of N-(3-aminopropyl)-1,3-propanediamine, indicating its potential for this type of transformation.[4]

-

Nickel-based Catalysts: Nickel nanoparticles, particularly when supported on materials like alumina (Al₂O₃), have demonstrated high activity as reusable heterogeneous catalysts for the N-alkylation of amines with alcohols under additive-free conditions.[5][6]

-

Iridium-based Catalysts: Iridium complexes, supported on materials like graphene or metal-organic frameworks (MOFs), have been shown to effectively catalyze the N-alkylation of amines.[1][3]

-

Silver-based Catalysts: Alumina-supported silver catalysts have also been found to be active and selective in the N-alkylation of amines.[7]

The choice of catalyst and support can significantly influence the reaction's selectivity and yield.

Experimental Protocols

While detailed, publicly available laboratory protocols for the direct synthesis from 1,3-propylenediamine are limited, the following procedures are based on the principles outlined in the patent literature and general knowledge of related chemical transformations. An alternative, well-documented two-step synthesis from acrylonitrile is also presented for completeness.

Direct Synthesis from 1,3-Propylenediamine (Continuous Process)

This protocol describes a conceptual continuous process based on reactive distillation, as suggested by industrial practices.[1][2][3]

Objective: To synthesize this compound via the continuous catalytic dimerization of 1,3-propylenediamine.

Materials:

-

1,3-Propylenediamine (reagent grade)

-

Heterogeneous Catalyst (e.g., Pd/ZrO₂, Ni/Al₂O₃)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Reaction column (for reactive distillation) packed with the heterogeneous catalyst

-

Heating mantle and temperature controller

-

Condenser

-

Feed pump

-

Collection flask

Procedure:

-

Catalyst Packing: The reaction column is packed with a suitable heterogeneous catalyst (e.g., Pd on zirconia).

-

System Purge: The entire system is purged with an inert gas, such as nitrogen, to remove air and moisture.

-

Heating: The reaction column is heated to the desired reaction temperature, typically in the range of 150-250°C.

-

Feed Introduction: Liquid 1,3-propylenediamine is continuously fed into the top of the heated reaction column using a pump.

-

Reaction and Distillation: As the 1,3-propylenediamine flows over the catalyst bed, it dimerizes to form this compound, with the release of ammonia gas. The ammonia, being more volatile, moves up the column and is removed from the top. The higher-boiling product, this compound, flows down the column.

-

Product Collection: The liquid product, enriched in this compound, is continuously collected from the bottom of the column.

-

Purification: The collected product is purified by fractional distillation under reduced pressure to separate unreacted 1,3-propylenediamine and any higher molecular weight by-products.

Quantitative Data (Representative):

| Parameter | Value | Reference |

| Catalyst | Pd on Zirconia | [4] |

| 1,3-Propylenediamine Conversion | > 80% | [4] |

Alternative Two-Step Synthesis from Acrylonitrile

This method provides a high-yield alternative to the direct dimerization of 1,3-propylenediamine.[4]

Step 1: Synthesis of N-(2-cyanoethyl)-3-aminopropionitrile

-

In a fixed-bed reactor, a mixture of liquid ammonia and acrylonitrile (molar ratio between 0.8:1 and 5:1) is passed over a molecular sieve catalyst.

-

The reaction is maintained at a pressure of 1-7 MPa and a temperature of 10-100°C.

-

The resulting product is N-(2-cyanoethyl)-3-aminopropionitrile.

Step 2: Catalytic Hydrogenation to this compound

-

The crude N-(2-cyanoethyl)-3-aminopropionitrile from Step 1 is dissolved in a suitable solvent (e.g., ethanol, methanol, tetrahydrofuran).

-

Raney nickel is added as the catalyst, along with a base such as sodium hydroxide or potassium hydroxide.

-

The mixture is hydrogenated in an autoclave at a hydrogen pressure of 1.0-5.0 MPa and a temperature of 50-100°C for 2-15 hours.

-

After the reaction, the catalyst is removed by filtration, and the solvent is evaporated.

-

The resulting this compound is purified by vacuum distillation.

Quantitative Data for Alternative Synthesis:

| Parameter | Value | Reference |

| Step 1 | ||

| Reactants Molar Ratio (Ammonia:Acrylonitrile) | 0.8:1 to 5:1 | [4] |

| Reaction Pressure | 1-7 MPa | [4] |

| Reaction Temperature | 10-100°C | [4] |

| Acrylonitrile Conversion | > 95% | [4] |

| Step 2 | ||

| Catalyst | Raney Nickel | [4] |

| Hydrogen Pressure | 1.0-5.0 MPa | [4] |

| Reaction Temperature | 50-100°C | [4] |

| Reaction Time | 2-15 hours | [4] |

| Overall | ||

| Total Yield | > 80% | [4] |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for the continuous synthesis.

Purification and Characterization

Purification:

The primary method for purifying this compound from the reaction mixture is fractional distillation under reduced pressure . This technique effectively separates the desired product from lower-boiling unreacted 1,3-propylenediamine and any higher-boiling oligomeric side products.

For laboratory-scale purification where unreacted starting material is a concern, an acid wash can be employed. Treating the crude product with a dilute acid solution (e.g., HCl) will protonate the amines, forming salts that are soluble in the aqueous phase, allowing for their separation from less basic impurities. The free amine can then be regenerated by basification followed by extraction.

Characterization:

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide definitive structural information.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic N-H and C-N stretching vibrations.

-

Gas Chromatography (GC): To assess the purity of the final product.

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₆H₁₇N₃ |

| Molecular Weight | 131.22 g/mol |

| Boiling Point | 151 °C at 50 mmHg |

| Melting Point | -14 °C |

| Density | 0.938 g/mL at 25 °C |

| Refractive Index | n20/D 1.481 |

Conclusion

The synthesis of this compound from 1,3-propylenediamine is a robust and industrially significant process. While the direct catalytic dimerization in a continuous reactive distillation setup is an efficient method, the alternative two-step synthesis from acrylonitrile offers a high-yield pathway that is well-documented in the literature. This guide provides the foundational knowledge and procedural outlines to enable researchers and professionals to approach the synthesis of this valuable chemical intermediate with a comprehensive understanding of the available methods and key experimental considerations. Further optimization of catalysts and reaction conditions remains an active area of research with the potential to enhance the efficiency and sustainability of this important chemical transformation.

References

- 1. Iridium/graphene nanostructured catalyst for the N-alkylation of amines to synthesize nitrogen-containing derivatives and heterocyclic compounds in a green process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20080132725A1 - Method for Producing Bis-[(3-Dimethylamino)Propyl]Amine (Dipropylene Triamine, Dpta) - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN101817753B - Preparation method of N-(3-aminopropyl)-1,3-propane diamine - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Industrial Preparation of Bis(3-aminopropyl)amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(3-aminopropyl)amine, also known as dipropylenetriamine (DPTA), is a versatile chemical intermediate with significant applications in the synthesis of agrochemicals, epoxy curing agents, corrosion inhibitors, and as a building block in pharmaceutical manufacturing.[1][2] This technical guide provides an in-depth overview of the predominant industrial synthesis routes for this compound, focusing on the underlying chemistry, detailed experimental protocols, and critical process parameters. The guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the manufacturing process of this important triamine.

Introduction

This compound (CAS No: 56-18-8) is a colorless to pale yellow liquid with a characteristic amine odor.[3][4] Its structure, featuring two primary amine groups and one secondary amine group, imparts a high degree of reactivity, making it a valuable precursor in a multitude of chemical syntheses. The industrial production of this compound is primarily dominated by two synthetic strategies: the sequential cyanoethylation and hydrogenation of ammonia with acrylonitrile, and the catalytic dimerization of 1,3-propylenediamine. This guide will focus on the more prevalent two-step acrylonitrile-based process, providing a detailed examination of each stage.

Synthesis Routes

The most common industrial method for producing this compound involves a two-step process:

-

Cyanoethylation of Ammonia: Acrylonitrile reacts with ammonia to form the intermediate N-(2-cyanoethyl)-3-aminopropionitrile.

-

Catalytic Hydrogenation: The resulting dinitrile intermediate is then hydrogenated, typically in the presence of a Raney nickel catalyst, to yield this compound.[5]

An alternative, though less common, route involves the continuous reaction of 1,3-propylenediamine over a heterogeneous catalyst.[6][7]

Two-Step Synthesis from Acrylonitrile and Ammonia

This method is widely employed due to the ready availability and relatively low cost of the starting materials. The overall reaction scheme is as follows:

Step 1: Cyanoethylation 2 CH₂=CHCN + NH₃ → NCCH₂CH₂NHCH₂CH₂CN

Step 2: Hydrogenation NCCH₂CH₂NHCH₂CH₂CN + 4 H₂ → H₂NCH₂CH₂CH₂NHCH₂CH₂CH₂NH₂

The following diagram illustrates the chemical synthesis pathway:

Experimental Protocols

The following sections provide detailed experimental methodologies for the key steps in the industrial preparation of this compound.

Step 1: Synthesis of N-(2-cyanoethyl)-3-aminopropionitrile

This reaction is a Michael addition of ammonia to acrylonitrile.

-

Reactor Setup: The reaction is typically carried out in a fixed-bed reactor packed with a molecular sieve catalyst.[5] For laboratory-scale synthesis, a heavy-walled, pressure-rated bottle can be used.[8]

-

Reactants and Molar Ratios: Liquid ammonia and acrylonitrile are fed into the reactor. The molar ratio of ammonia to acrylonitrile can range from 0.8:1 to 5:1.[5]

-

Reaction Conditions:

-

Procedure:

-

The fixed-bed reactor is filled with a molecular sieve catalyst (e.g., 3A or 5A).[5]

-

Liquid ammonia and acrylonitrile are pre-mixed or fed separately into the reactor at the specified molar ratio and flow rate.[5]

-

The reaction is maintained at the desired temperature and pressure to achieve a high conversion of acrylonitrile (typically >95%).[5]

-

The resulting reaction mixture, containing N-(2-cyanoethyl)-3-aminopropionitrile, can be used directly in the subsequent hydrogenation step without extensive purification.[5]

-

Step 2: Catalytic Hydrogenation to this compound

This step involves the reduction of the nitrile groups of the intermediate to primary amine groups.

-

Reactor Setup: A high-pressure autoclave or stirred tank reactor is commonly used for this batch or semi-batch process.[9]

-

Catalyst: Raney nickel is the most frequently used catalyst for this hydrogenation.[5][9][10] Cobalt-based catalysts can also be employed.

-

Reaction Medium: The hydrogenation is typically carried out in a solvent such as ethanol, methanol, or isopropanol.[5][9][10] The presence of a base, like sodium hydroxide or potassium hydroxide, is often beneficial.[5][9]

-

Reaction Conditions:

-

Procedure:

-

The autoclave is charged with the solvent, Raney nickel catalyst, and a base.[9]

-

The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen.[9]

-

The reaction mixture from the cyanoethylation step is pumped into the autoclave.[9]

-

The temperature and hydrogen pressure are maintained within the specified ranges until the reaction is complete, which can be monitored by the cessation of hydrogen uptake.[9]

-

After cooling and depressurization, the catalyst is removed by filtration.[9]

-

The crude this compound is then purified.

-

Process Workflow and Data Presentation

The overall industrial process can be visualized as a continuous or semi-continuous workflow.

Quantitative Data Summary

The following tables summarize the key quantitative data from various reported industrial processes.

Table 1: Reaction Conditions for the Synthesis of N-(2-cyanoethyl)-3-aminopropionitrile

| Parameter | Value | Reference |

| Reactants | Acrylonitrile, Liquid Ammonia | [5] |

| Catalyst | Molecular Sieves (3A or 5A) | [5] |

| Molar Ratio (Ammonia:Acrylonitrile) | 0.8:1 to 5:1 | [5] |

| Temperature | 10 - 100 °C | [5] |

| Pressure | 1 - 7 MPa | [5] |

| Acrylonitrile Conversion | > 95% | [5] |

Table 2: Reaction Conditions and Yields for the Hydrogenation to this compound

| Parameter | Example 1 | Example 2 | Example 3 |

| Reference | [5] | [5] | [9] |

| Catalyst | Raney Nickel | Raney Nickel | Raney Nickel |

| Solvent | Ethanol | Ethanol | Ethanol |

| Base | Sodium Hydroxide | Potassium Hydroxide | Sodium Hydroxide |

| Temperature | 80 °C | 70 °C | 60 - 70 °C |

| Hydrogen Pressure | 2.0 MPa | 2.0 MPa | 1.5 - 2.0 MPa |

| Reaction Time | 7 hours | 12 hours | Not Specified |

| Overall Yield | 88.7% | 88.5% | 89% |

| Purity (GC) | Not Specified | Not Specified | 95.8% |

Purification

The final step in the industrial production of this compound is purification. The primary method employed is fractional distillation under reduced pressure.[8][9] This separates the desired product from any remaining solvent, unreacted starting materials, and byproducts. The purity of the final product is typically high, often exceeding 98%.[3][11]

Conclusion

The industrial synthesis of this compound is a well-established process, primarily relying on the two-step conversion of acrylonitrile and ammonia. The key to a successful and economical process lies in the optimization of reaction conditions for both the cyanoethylation and hydrogenation steps, as well as the efficient recovery and recycling of the catalyst. The methodologies outlined in this guide provide a comprehensive technical foundation for researchers and professionals involved in the synthesis and application of this important chemical intermediate.

References

- 1. valveandcontrol.com [valveandcontrol.com]

- 2. Product Purification | Pilot Equipment | Process Water [waterprofessionals.com]

- 3. This compound 98 56-18-8 [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. CN101817753B - Preparation method of N-(3-aminopropyl)-1,3-propane diamine - Google Patents [patents.google.com]

- 6. US20080132725A1 - Method for Producing Bis-[(3-Dimethylamino)Propyl]Amine (Dipropylene Triamine, Dpta) - Google Patents [patents.google.com]

- 7. DE102005004854A1 - Process for the preparation of bis (3-aminopropyl) amine (dipropylenetriamine, DPTA) - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine - Google Patents [patents.google.com]

- 10. TWI565686B - Preparation method of n,n'-bis(3-aminopropyl)ethylenediamine - Google Patents [patents.google.com]

- 11. scbt.com [scbt.com]

Bis(3-aminopropyl)amine as a Polyazaalkane: A Technical Guide for Researchers

Abstract

Bis(3-aminopropyl)amine, also known as norspermidine or dipropylenetriamine (DPTA), is a linear polyazaalkane and a structural analogue of the natural polyamine spermidine.[1] Its simple, symmetrical structure, featuring two primary amine groups and one secondary amine group, makes it a highly versatile molecule in chemical synthesis and a compound of interest in biological systems. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and key applications of this compound, with a focus on its utility for researchers in chemistry and drug development. Detailed experimental protocols for its synthesis and application are provided, alongside quantitative data and graphical representations of its chemical and biological roles.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid with a characteristic amine odor.[2] It is a combustible, corrosive compound that is sensitive to air and light.[2][3] Its fundamental properties are summarized in the tables below.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | N'-(3-aminopropyl)propane-1,3-diamine | [2] |

| Common Names | Norspermidine, Dipropylenetriamine, 3,3'-Iminobispropylamine | [1][2] |

| CAS Number | 56-18-8 | [1][4] |

| Molecular Formula | C₆H₁₇N₃ | [1] |

| Molecular Weight | 131.22 g/mol | [1][2] |

| Density | 0.938 g/mL at 25 °C | [3][5] |

| Melting Point | -14 °C | [3][5] |

| Boiling Point | 151 °C at 50 mmHg | [3][5] |

| Refractive Index (n20/D) | 1.481 | [3][5] |

| Flash Point | 170 °F (76.7 °C) | [2] |

| Appearance | Colorless liquid | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Observed Values (ppm or cm⁻¹) | Source(s) |

| ¹H NMR (500 MHz, H₂O) | δ (ppm): 2.69 (t), 2.63 (t), 1.65 (quintet) | [2] |

| ¹³C NMR | Data available, specific shifts depend on solvent. | [2] |

| IR Spectroscopy | N-H stretch (primary & secondary amines): 3400-3250 cm⁻¹ (multiple bands expected). N-H bend (primary amine): 1650-1580 cm⁻¹. C-N stretch (aliphatic amine): 1250–1020 cm⁻¹. N-H wag (primary & secondary amines): 910-665 cm⁻¹ (broad). | [6][7] |

| Mass Spectrometry (GC-MS) | NIST library data available for fragmentation patterns. | [2] |

Synthesis of this compound

The most common and efficient synthesis of this compound and its derivatives involves a two-step process: the bis-conjugate addition of an amine to acrylonitrile (cyanoethylation), followed by the catalytic hydrogenation of the resulting dinitrile.[8][9]

Experimental Protocols

Protocol 2.1: Synthesis via Cyanoethylation and Catalytic Hydrogenation

This protocol is adapted from methodologies described in the literature for the synthesis of N-alkylbis(3-aminopropyl)amines and related compounds.[7][8][9][10]

Step 1: Bis-conjugate addition (Cyanoethylation)

-

To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add a primary amine (e.g., methylamine for an N-methyl derivative, or aqueous ammonia for the parent compound). Note: For the parent compound, this step involves the reaction of ammonia with two equivalents of acrylonitrile to form N,N-bis(2-cyanoethyl)amine.[10]

-

Cool the flask in an ice bath.

-

Slowly add acrylonitrile (2.0-2.5 molar equivalents) dropwise to the cooled, stirring amine solution. Maintain the reaction temperature between 30-70 °C.[7]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-6 hours.[7]

-

Monitor the reaction by Gas Chromatography (GC) until the starting amine is consumed.

-

The resulting N,N-bis(2-cyanoethyl)amine intermediate can often be used in the next step without further purification.

Step 2: Catalytic Hydrogenation

-

Transfer the crude N,N-bis(2-cyanoethyl)amine mixture to a high-pressure hydrogenation reactor (e.g., a Parr shaker apparatus).

-

Add a suitable solvent, such as methanol or ethanol, often containing ammonia (e.g., 7N methanolic ammonia) to suppress side reactions.[8]

-

Add the hydrogenation catalyst, typically Raney Nickel (slurry, ~5-10% by weight of the nitrile).[8][10]

-

Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen to 50-100 psi (for low-pressure hydrogenation) or up to 5.0 MPa for higher pressure reactions.[8][10]

-

Heat the reaction mixture to 50-100 °C while stirring or shaking vigorously.[10]

-

Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 2-15 hours.[10]

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.

-

Remove the solvent from the filtrate under reduced pressure (rotary evaporation).

-

The resulting crude this compound can be purified by vacuum distillation to yield the final product with high purity.[11]

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

The trifunctional nature of this compound makes it a valuable building block and functional agent in several fields.

Curing Agent for Epoxy Resins

Aliphatic amines are widely used as curing agents (hardeners) for epoxy resins at ambient or slightly elevated temperatures.[12] The primary and secondary amine groups of this compound react with the epoxide rings of the resin, opening them and forming a highly cross-linked, three-dimensional thermoset polymer network.[13] This process transforms the liquid resin into a hard, durable solid with excellent mechanical strength and thermal stability.[14]

Protocol 3.1.1: Curing of a Bisphenol A (DGEBA) Epoxy Resin

-